molecular formula C25H25FN2O2 B11570727 ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine

Cat. No.: B11570727
M. Wt: 404.5 g/mol
InChI Key: GWHJFGPDVLVBPL-UHFFFAOYSA-N
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Description

The compound ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine is a complex organic molecule that features a combination of fluorophenyl, methoxyphenyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole group, for example, is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)[2-(1H-indol-3-YL)ethyl]amine apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C25H25FN2O2/c1-29-24-12-6-8-19(25(24)30-17-20-7-2-4-10-22(20)26)15-27-14-13-18-16-28-23-11-5-3-9-21(18)23/h2-12,16,27-28H,13-15,17H2,1H3

InChI Key

GWHJFGPDVLVBPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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